Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H26N6O5S and its molecular weight is 486.55. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a piperazine ring, a triazole moiety, and a thioacetyl group, which are known to contribute to the pharmacological properties of the compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The presence of the 3,4-dimethoxyphenyl group suggests potential antioxidant properties. Studies have shown that similar compounds exhibit significant radical scavenging activity .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Similar triazole derivatives have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant for diabetes management .
Antioxidant Activity
A study on related triazole compounds reported antioxidant activities measured using DPPH radical scavenging assays. The results indicated that compounds with similar structural features exhibited significant antioxidant potential.
Compound | IC50 (µM) |
---|---|
3a | 25 |
4a | 15 |
5 | 10 |
Antitumor Activity
In vitro assays were conducted on MDA-MB-231 and MCF-7 breast cancer cell lines using MTT assays. The following IC50 values were observed for structurally similar compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 17.83 |
Compound B | MCF-7 | 19.73 |
These findings suggest that this compound may possess similar antitumor properties.
Enzyme Inhibition Studies
In a study evaluating DPP-IV inhibitors, compounds with structural similarities showed competitive inhibition profiles with IC50 values ranging from 100 nM to 400 nM . This suggests that this compound could potentially serve as a DPP-IV inhibitor.
Case Studies
Recent research has focused on the synthesis and evaluation of related triazole derivatives for their biological activities:
- Study on Antitumor Effects : A series of triazole derivatives were tested against various cancer cell lines. Among them, certain compounds showed promising results with low IC50 values against MCF-7 cells .
- DPP-IV Inhibitor Evaluation : A compound structurally related to this compound was evaluated for its effects on glucose metabolism in diabetic models . Results indicated significant reductions in glucose levels post-treatment.
Properties
IUPAC Name |
ethyl 4-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O5S/c1-4-33-22(30)27-11-9-26(10-12-27)20(29)14-34-19-8-7-18-23-24-21(28(18)25-19)15-5-6-16(31-2)17(13-15)32-3/h5-8,13H,4,9-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRKRBUUUQOOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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